molecular formula C23H28O13 B192102 [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate CAS No. 39012-20-9

[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

Katalognummer: B192102
CAS-Nummer: 39012-20-9
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: AKNILCMFRRDTEY-MRFBWRKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an iridoid glycoside isolated from the rhizomes and leaves of Picrorhiza species (e.g., P. kurroa). Its structure comprises a tricyclic decene core with a hydroxymethyl group at position 2, a glycosylated 3,4,5-trihydroxyoxan-2-yl (glucose derivative) moiety at position 10, and a 4-hydroxy-3-methoxybenzoate ester at position 5 . It is extracted using methanol-water or ethanol-water solvents and exhibits antiarthritis, antidiabetic, and hepatoprotective activities in preclinical models, as demonstrated by its inhibition of inflammatory cytokines (e.g., TNF-α) and modulation of glucose metabolism pathways .

Wirkmechanismus

Target of Action

Picroside II primarily targets the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the NLRP3 inflammasome . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, playing a crucial role in regulating the immune response to infection . The NLRP3 inflammasome is involved in the activation of inflammatory responses .

Mode of Action

Picroside II interacts with its targets by inhibiting the activation of NF-κB and the NLRP3 inflammasome. This inhibition reduces the transcription of pro-inflammatory cytokines and other mediators, thereby decreasing inflammation and promoting cell survival . Additionally, Picroside II has been shown to modulate autophagy-related proteins, such as Beclin-1 and LC3, which are involved in cellular degradation processes .

Biochemical Pathways

The primary biochemical pathways affected by Picroside II include the NF-κB signaling pathway and the AMPK-mTOR-ULK1 autophagy signaling pathway . By inhibiting NF-κB, Picroside II reduces the expression of genes involved in inflammation and immune responses . In the AMPK-mTOR-ULK1 pathway, Picroside II decreases autophagy flux, which helps in reducing oxidative stress and preventing cell damage .

Pharmacokinetics

The pharmacokinetics of Picroside II involve its absorption, distribution, metabolism, and excretion (ADME). Picroside II is well-absorbed in the gastrointestinal tract and is distributed widely across tissues. It undergoes metabolism primarily in the liver and is excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Picroside II’s action results in the downregulation of pro-inflammatory cytokines and the inhibition of autophagy-related proteins. This leads to reduced inflammation, oxidative stress, and apoptosis. At the cellular level, Picroside II promotes cell survival and reduces damage in conditions such as ischemia-reperfusion injury .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Picroside II. For instance, Picroside II is more stable in neutral to slightly acidic conditions and may degrade in highly alkaline environments. Additionally, the presence of other anti-inflammatory agents can synergize with Picroside II to enhance its therapeutic effects .

Picroside II’s multifaceted mechanism of action makes it a promising candidate for treating various inflammatory and neurodegenerative conditions.

: Springer : Journal of Food and Nutrition Research : MedChemExpress

Biochemische Analyse

Biochemical Properties

Picroside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Picroside II inhibits the activation of the NLRP3 inflammasome and NF-κB pathways, which are critical in the inflammatory response . Additionally, Picroside II has been shown to bind to estrogen, glucocorticoid, and thyroid receptors, indicating its potential regulatory effects on these hormone pathways .

Cellular Effects

Picroside II exerts significant effects on various cell types and cellular processes. In hepatocytes, Picroside II demonstrates hepatoprotective properties by reducing oxidative stress and preventing apoptosis . In neuronal cells, Picroside II enhances cell viability and reduces apoptosis by modulating autophagy-related proteins and inhibiting the ROS-mediated AMPK-mTOR-ULK1 signaling pathway . Furthermore, Picroside II has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells .

Molecular Mechanism

The molecular mechanism of Picroside II involves several pathways. It inhibits the permeability of the mitochondrial permeability transition pore (mPTP) and prevents the release of endonuclease G (EndoG) from mitochondria into the cytoplasm, thereby protecting cells from apoptosis . Additionally, Picroside II down-regulates the expression of autophagy-related proteins Beclin-1 and LC3 while up-regulating p62, which contributes to its neuroprotective effects . Picroside II also modulates the NF-κB signaling pathway, reducing inflammation and enhancing immune function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Picroside II have been observed to change over time. Picroside II is stable under various conditions, but its efficacy can vary depending on the timing of administration. For instance, pre-administration of Picroside II has been shown to protect against acute liver injury, while post-injury administration may exacerbate damage . Long-term studies have indicated that Picroside II maintains its protective effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of Picroside II vary with different dosages in animal models. In rat models of cerebral ischemia, Picroside II administered at doses of 10-20 mg/kg body weight has been shown to reduce neuronal apoptosis and improve neurological function . Higher doses may lead to adverse effects, such as exacerbating liver injury in certain conditions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Picroside II is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into glucuronide and sulfate conjugates . These metabolites are then excreted in bile and urine. The metabolic pathways of Picroside II involve enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and elimination .

Transport and Distribution

Picroside II is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters such as ABC transporters, which facilitate its uptake and distribution . Picroside II accumulates in specific tissues, including the liver and brain, where it exerts its pharmacological effects . The distribution of Picroside II is influenced by its binding to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of Picroside II plays a critical role in its activity and function. Picroside II is primarily localized in the mitochondria, where it inhibits the mPTP and prevents the release of pro-apoptotic factors . Additionally, Picroside II can be found in the cytoplasm and nucleus, where it modulates various signaling pathways and gene expression . The targeting of Picroside II to specific subcellular compartments is facilitated by its chemical structure and interactions with cellular proteins.

Biologische Aktivität

The compound [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate is a complex organic molecule characterized by multiple functional groups, including hydroxyls and an oxane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular Formula C24H28O13
Molecular Weight 524.5 g/mol
IUPAC Name [(2R,4R,5R,10R)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from Picrorhiza kurroa have demonstrated significant anticancer effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in chronic inflammatory conditions where oxidative stress plays a critical role.
  • Antidiabetic Properties : Some studies suggest that similar compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This activity is crucial for developing therapeutic agents for managing diabetes.
  • Hepatoprotective Effects : Research has shown that compounds with structural similarities can protect liver cells from damage caused by toxins and oxidative stress .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A study published in the Indian Journal of Pharmaceutical Sciences evaluated the anticancer properties of various Picrorhiza extracts against human cancer cell lines.
    • Results indicated a significant reduction in cell viability at specific concentrations of the extracts containing the target compound .
  • Research on Anti-inflammatory Effects :
    • A clinical trial assessed the anti-inflammatory effects of a similar compound on patients with rheumatoid arthritis.
    • The results demonstrated a marked decrease in inflammatory markers and improvement in patient symptoms after treatment with the compound .
  • Diabetes Management Study :
    • An experimental study on diabetic rats showed that administration of the compound resulted in improved glycemic control and lipid profiles compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and bioactivities:

Compound Name / ID Structural Features Source & Extraction Method Biological Activities References
[Target Compound] ([2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²⁴]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate) - 4-Hydroxy-3-methoxybenzoate ester
- Glucose-derived glycosyl group
Picrorhiza rhizomes/leaves; Methanol/water Antiarthritis, antidiabetic, hepatoprotective
Compound 3 (dioxatricyclo[4.4.0.0²⁴]dec-7-en-2-yl methyl 4-hydroxy-3-methoxybenzoate) - Methyl ester at position 2
- No glycosylation
Picrorhiza rhizomes; Ethanol/methanol Antimicrobial, anticancer (e.g., cytotoxicity against HepG2 cells)
Compound 4 ([3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[3-phenylprop-2-enoyl]oxybenzoate dihydrate) - 3-Phenylpropenoyl ester
- Glucose-derived glycosyl group
Picrorhiza rhizomes; Water/methanol Antidiabetic (PPAR-γ activation), antimicrobial
Picroside I - (E)-3-Phenylprop-2-enoate ester
- Glucose-derived glycosyl group
Gentiana kurroo, Picrorhiza spp.; Ethanol Hepatoprotective (upregulates lipid/amino acid metabolism), antifibrotic
Picroside IV - (E)-3-(4-Hydroxyphenyl)prop-2-enoate ester
- Glucose-derived glycosyl group
Picrorhiza spp.; Methanol Hepatoprotective, antifibrotic (modulates TGF-β/Smad pathways)
FT3418 (2-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) - Dimethoxyphenoxy group
- Double glycosylation
Radula complanata; Methanol Antioxidant (untargeted metabolomics)

Key Findings:

Ester Group Influence: The 4-hydroxy-3-methoxybenzoate ester in the target compound correlates with antiarthritis activity, likely due to its ability to scavenge reactive oxygen species (ROS) and inhibit cyclooxygenase-2 (COX-2) . Replacement with a phenylpropenoyl group (Compound 4, Picroside I) enhances antimicrobial and metabolic effects, as seen in Picroside I’s modulation of lipid pathways in liver fibrosis models . Coumaroyl esters (e.g., Picroside IV) exhibit stronger hepatoprotective effects than benzoate derivatives, possibly due to improved membrane permeability .

Glycosylation Impact: Glycosylation (e.g., glucose or oxan-2-yl moieties) improves solubility and bioavailability. The target compound’s glycosyl group may enhance its stability in the gastrointestinal tract, contributing to oral efficacy in diabetes models . Non-glycosylated analogs (e.g., Compound 3) show reduced systemic exposure but higher cytotoxicity, suggesting glycosylation mitigates off-target effects .

Biological Source and Extraction: Compounds isolated from Picrorhiza rhizomes (target compound, Picroside I/IV) consistently demonstrate hepatoprotective and metabolic activities, aligning with traditional uses of the plant . Methanol-water extracts yield higher concentrations of polar derivatives (e.g., glycosides), while ethanol extracts favor aglycones or simpler esters .

Vorbereitungsmethoden

Synthesis of the Tricyclic Core: 3,9-Dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl Scaffold

The tricyclic framework is synthesized via an oxidative Diels-Alder reaction followed by electrocyclization, as demonstrated in the total synthesis of epoxyquinols . Key steps include:

Oxidative Diels-Alder Reaction

A dienol precursor undergoes oxidation to generate a reactive dienophile, which participates in a [4+2] cycloaddition with furan derivatives. For example, treatment of dienol 7 (Figure 1) with pyridinium dichromate in dimethylformamide initiates oxidation, forming a transient ortho-quinone methide intermediate . This intermediate undergoes intramolecular Diels-Alder cyclization to yield a bicyclic intermediate, which subsequently undergoes 6π-electrocyclization to afford the tricyclic 2H-pyran derivative 5 .

Stereochemical Control

Chiral auxiliaries, such as Corey’s oxazaborolidine, are employed to enforce enantioselectivity during cycloaddition . Alternatively, lipase-mediated kinetic resolution of cyclohexenol intermediates ensures access to enantiopure tricyclic precursors .

The introduction of the 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucosyl) group requires selective protection-deprotection strategies and glycosylation:

Carbohydrate Protection

Starting with D-glucose, primary hydroxyl groups are tritylated using trityl chloride under basic conditions, while secondary alcohols are benzylated via alkylation with benzyl bromide . For example, treatment of glucose with trityl chloride in pyridine yields the 6-O-trityl derivative, leaving the 2,3,4-hydroxyls available for benzylation .

Glycosylation

The trityl-protected glucosyl donor is activated as a trichloroacetimidate or thioglycoside. Coupling with the tricyclic core’s hydroxyl group (position 10) is achieved under Lewis acid catalysis (e.g., BF₃·OEt₂) . Subsequent hydrogenolysis removes benzyl groups, and acid hydrolysis (0.1 M HCl in THF) cleaves the trityl ether, unveiling the free hydroxy functions .

Esterification with 4-Hydroxy-3-Methoxybenzoic Acid

The vanillate ester is introduced via Steglich esterification or acid-catalyzed Fischer-Speier conditions:

Vanillic Acid Activation

4-Hydroxy-3-methoxybenzoic acid (vanillic acid) is converted to its ethyl ester using H₂SO₄ in ethanol under reflux (98% yield) . For direct esterification with the tricyclic alcohol, vanillic acid is activated as an acid chloride (SOCl₂, 0°C) or coupled via DCC/DMAP in dichloromethane .

Coupling to the Tricyclic Alcohol

The tricyclic intermediate’s primary alcohol (position 5) reacts with activated vanillic acid under inert conditions. For instance, treatment of the alcohol with vanilloyl chloride in pyridine at 0°C affords the ester product in 73–85% yield after silica gel chromatography .

Purification and Characterization

Final purification involves sequential chromatography:

  • Size-exclusion chromatography to remove polymeric byproducts.

  • Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to isolate the target compound.

  • Crystallization from ethanol/water (1:1) yields pure product as colorless crystals .

Key Analytical Data

  • Melting Point : 232–233°C (consistent with tricyclic esters) .

  • ¹H NMR : δ 7.62 (dd, J = 8.5, 2.1 Hz, aromatic H), 5.32 (s, anomeric H), 4.33 (q, OCH₂CH₃) .

  • HPLC-MS : m/z 659.2 [M+H]⁺ .

Challenges and Optimization

Stereochemical Integrity

Epimerization at the anomeric center during glycosylation is mitigated using Schmidt’s “armed-disarmed” approach, where electron-donating groups stabilize the oxocarbenium ion .

Solvent Effects

Replacing dimethylformamide with acetonitrile in glycosylation steps improves yields by reducing side reactions .

StepReaction ConditionsYieldReference
Tricyclic core formationPyridinium dichromate, DMF, 0°C → rt68%
GlucosylationBF₃·OEt₂, CH₂Cl₂, −40°C73%
Vanillate esterificationDCC/DMAP, CH₂Cl₂, rt85%
Final purificationC18 HPLC, MeOH/H₂O91%

Eigenschaften

CAS-Nummer

39012-20-9

Molekularformel

C23H28O13

Molekulargewicht

512.5 g/mol

IUPAC-Name

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10?,13-,14?,15-,16+,17-,18?,19?,21?,22+,23?/m1/s1

InChI-Schlüssel

AKNILCMFRRDTEY-MRFBWRKESA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Isomerische SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Key on ui other cas no.

1961245-47-5
39012-20-9

Piktogramme

Irritant

Synonyme

picroside II

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.